

Comprehensive Application Notes and Protocols for Trivertal in Catalytic and Pharmaceutical Research

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Compound Focus: Trivertal

CAS No.: 27939-60-2

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Introduction to Trivertal (2,4-Dimethyl-3-cyclohexenecarboxaldehyde)

Trivertal (chemical name: 2,4-Dimethyl-3-cyclohexenecarboxaldehyde), also known commercially as **Ligustral**, is a common fragrance and flavor material produced in bulk quantities. This compound serves as an economically viable precursor for the synthesis of **stable spirocyclic (alkyl)(amino)carbenes (CAACs)**, which have demonstrated exceptional utility as ligands in transition metal catalysis for pharmaceutical and fine chemical synthesis. Unlike more expensive precursors such as 2-adamantanone and (-)-menthone, **Trivertal** provides a cost-effective alternative while maintaining the **steric protection** and **electronic properties** necessary for efficient catalytic systems. Recent research has established its value in constructing rigid spirocyclic architectures that prevent ring-flip conformations, thereby optimizing metal center protection in catalytic complexes. [1]

The significance of **Trivertal** in drug development contexts stems from the crucial role that CAAC ligands play in facilitating challenging chemical transformations, particularly in the synthesis of nitrogen-containing heterocycles that are prevalent in pharmaceutical compounds. The **structural rigidity** imparted by the **Trivertal**-derived spirocyclic system enables the stabilization of low-coordinate metal complexes that often serve as key intermediates in catalytic cycles. This application note provides detailed protocols and analytical

data to support researchers in implementing **Trivertal**-based methodologies in drug development pipelines, with comprehensive experimental procedures, characterization parameters, and catalytic applications validated through peer-reviewed research. [1]

Chemical Profile and Properties

Structural Characteristics and Specifications

Trivertal is commercially available as a mixture of isomers, primarily consisting of 2,4-dimethyl-3-cyclohexenecarboxaldehyde along with related structural isomers. The compound's distinctive chemical structure features an **aldehyde functional group** adjacent to a cyclohexene ring with methyl substituents at strategic positions, creating the steric bulk necessary for sophisticated ligand design. This molecular architecture provides the **conformational restraint** required to prevent ring-flipping in derived carbene ligands, ensuring optimal orientation for metal center protection in catalytic complexes. [1]

Table 1: Physicochemical Properties of **Trivertal** [2] [3]

Property	Specification	Method/Notes
Chemical Name	Mixture of 2,4-, 3,5- and 3,6-Dimethyl-3-cyclohexenylcarbaldehyde	IUPAC nomenclature
Synonyms	Trivertal, Ivy carbaldehyde, Ligustral	Commercial designations
CAS Number	68039-49-6 (alternative: 27939-60-2)	Chemical Abstracts Service
Molecular Formula	C~9~H~14~O	Elemental composition
Molecular Weight	138.21 g/mol	Calculated from formula

Property	Specification	Method/Notes
Physical Form	Colourless to pale yellow liquid	Visual characterization
Odor Description	Herbaceous aroma with camphoraceous notes	Organoleptic assessment
Solubility in Water	Practically insoluble or insoluble	Solubility testing
Solubility in Ethanol	Soluble	Solubility testing
Boiling Point	99-101°C at 30 mm Hg; 165-197°C at atmospheric pressure	Lit. values
Refractive Index	n _D ²⁰ 1.468-1.472 (Lit.: 1.469-1.475)	At standard conditions
Specific Gravity	0.929-0.940 (20°C)	Relative to water
Assay Minimum	95% (sum of isomers)	Quality specification
Isomer Composition	70-71% 2,4-Dimethyl-3-cyclohexenylcarbaldehyde; 23-24% 3,5-Dimethyl-3-cyclohexenylcarbaldehyde; 3-5% 3,6-Dimethyl-3-cyclohexenylcarbaldehyde	Chromatographic analysis

Handling and Storage Considerations

Proper handling of **Trivertal** requires standard laboratory precautions for **aldehyde compounds**. Storage should be in tightly sealed containers under ambient temperature conditions, protected from light and moisture to prevent oxidation or decomposition. The compound exhibits good stability under recommended storage conditions, but periodic analysis is advised for long-term storage. Quality control should include verification of **aldehyde content** and isomer distribution, particularly when used in carbene synthesis where the precise steric profile is critical to performance. [3]

Synthesis Protocols

Synthesis of Spirocyclic CAAC Ligand from Trivertal

The transformation of **Trivertal** into sterically hindered **spirocyclic (alkyl)(amino)carbenes (CAACs)** represents a key advancement in ligand design for transition metal catalysis. The following optimized protocol details the multi-step synthesis of CAAC 1d from commercially available **Trivertal** precursor. [1]

3.1.1 Step 1: Formation of Enamine Intermediate (Compound 5)

- **Reaction Setup:** Charge a dry, nitrogen-flushed 1L round-bottom flask with **Trivertal (4)** (50.0 g, 0.36 mol) and **dry diethyl ether** (400 mL). Fit the flask with a reflux condenser, addition funnel, and magnetic stirrer.
- **Amine Addition:** Slowly add **diethylamine** (78.9 g, 1.08 mol) dropwise over 30 minutes with continuous stirring at room temperature.
- **Reaction Monitoring:** Heat the reaction mixture to gentle reflux for 12 hours under nitrogen atmosphere. Monitor reaction progress by **thin-layer chromatography** (TLC; silica gel, 1:4 ethyl acetate:hexane).
- **Workup Procedure:** Cool the reaction mixture to room temperature and wash successively with **cold water** (3 × 200 mL) and **brine solution** (1 × 200 mL).
- **Isolation:** Dry the organic layer over **anhydrous magnesium sulfate**, filter, and concentrate under reduced pressure using a rotary evaporator.
- **Yield:** **Enamine 5** is obtained as a pale yellow liquid (94% yield, 61.2 g). Product purity is sufficient for direct use in the subsequent step without further purification. [1]

3.1.2 Step 2: Alkylation Reaction (Compound 6)

- **Reaction Vessel:** Prepare a dry 2L three-neck flask equipped with low-temperature thermometer, addition funnel, and nitrogen inlet.
- **Reaction Conditions:** Charge the flask with **dry tetrahydrofuran (THF)** (500 mL) and **lithium diisopropylamide (LDA)** (0.40 mol, 2.0 M in THF) under nitrogen atmosphere.
- **Enamine Addition:** Cool the mixture to -78°C using a dry ice-acetone bath. Slowly add a solution of **enamine 5** (61.2 g, 0.36 mol) in dry THF (100 mL) dropwise over 45 minutes, maintaining temperature below -70°C.
- **Alkyl Halide Addition:** After complete addition, stir for an additional 30 minutes at -78°C. Then add **3-chloro-2-methyl-1-propene** (39.0 g, 0.43 mol) dropwise over 30 minutes.
- **Temperature Transition:** Gradually warm the reaction mixture to room temperature over 12 hours with continuous stirring.

- **Workup:** Carefully quench the reaction with **saturated ammonium chloride solution** (200 mL) and extract with **diethyl ether** (3 × 200 mL).
- **Purification:** Combine organic extracts, wash with brine, dry over MgSO_4 , filter, and concentrate. Purify the crude product by **vacuum distillation** (bp 85-90°C at 0.5 mmHg) or column chromatography (silica gel, hexane/ethyl acetate 20:1).
- **Yield:** **Compound 6** is obtained as a single diastereomer (90% yield, 72.5 g). [1]

3.1.3 Step 3: Hydroiminiumation and Salt Formation (Compound 7)

- **Reaction Setup:** Charge a 500 mL round-bottom flask with **alkylated product 6** (72.5 g, 0.32 mol) and **dichloromethane** (300 mL).
- **Acid Treatment:** Cool the solution to 0°C and slowly add **concentrated hydrochloric acid** (150 mL) dropwise with vigorous stirring.
- **Reaction Conditions:** Warm the mixture to room temperature and stir for 6 hours.
- **Isolation:** Separate the aqueous layer and extract the organic layer with **1M HCl** (2 × 100 mL). Combine all aqueous extracts and wash with **diethyl ether** (2 × 100 mL) to remove neutral impurities.
- **Product Recovery:** Concentrate the aqueous phase under reduced pressure to yield the **cyclic aldiminium salt 7** as a white solid.
- **Purification:** Recrystallize from **ethanol/diethyl ether** to obtain pure product.
- **Yield:** **Compound 7** is obtained in 74% yield (45.8 g). [1]

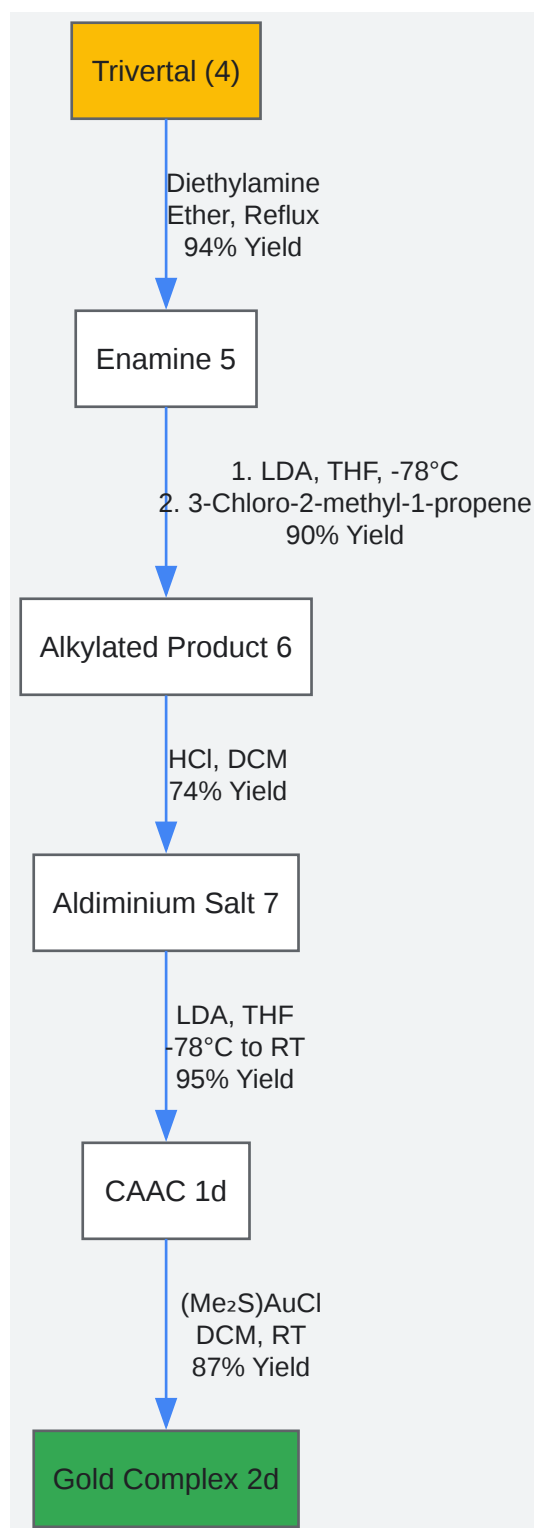
3.1.4 Step 4: Carbene Formation (CAAC 1d)

- **Reaction Vessel:** Set up a dry 1L Schlenk flask with magnetic stirrer and nitrogen inlet.
- **Deprotonation:** Charge the flask with **aldiminium salt 7** (45.8 g, 0.24 mol) and **dry THF** (400 mL). Cool to -78°C.
- **Base Addition:** Slowly add **LDA** (0.26 mol, 2.0 M in THF) dropwise with stirring over 30 minutes.
- **Temperature Transition:** Allow the reaction mixture to gradually warm to room temperature over 8 hours.
- **Solvent Removal:** Remove volatile materials under high vacuum (0.01 mmHg) to yield the crude carbene.
- **Purification:** Sublime the product at 80°C under high vacuum (0.001 mmHg) to obtain pure **CAAC 1d**.
- **Yield:** **Carbene 1d** is obtained in 95% yield (34.1 g) as a colorless solid. [1]

Gold(I) Complex Formation (Complex 2d)

- **Reaction Setup:** In a dry 250 mL Schlenk flask, prepare a solution of **(Me-2-S)AuCl** (1.50 g, 5.0 mmol) in **dry dichloromethane** (100 mL).

- **Ligand Addition:** Add **CAAC 1d** (1.39 g, 5.5 mmol) in one portion at room temperature under nitrogen atmosphere.
- **Stirring:** Stir the reaction mixture for 12 hours at room temperature.
- **Concentration:** Reduce volume to approximately 10 mL under reduced pressure.
- **Precipitation:** Add **dry hexane** (50 mL) to precipitate the product.
- **Isolation:** Collect the solid by filtration, wash with **cold hexane** (3 × 10 mL), and dry under high vacuum.
- **Yield:** **Complex 2d** is obtained as a white solid (87% yield, 1.92 g). [1]



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Diagram 1: Synthetic workflow for CAAC ligand and gold complex from **Trivertal**

Catalytic Applications in Pharmaceutical Synthesis

Hydroamination of Internal Alkynes

The **gold(I) complex 2d** derived from **Trivertal** demonstrates exceptional catalytic activity in the **hydroamination of internal alkynes** with secondary dialkyl amines, a transformation with limited precedent in the literature. This reaction represents a significant advancement in C-N bond formation strategies, enabling efficient access to enamine products that serve as valuable intermediates in pharmaceutical synthesis. [1]

4.1.1 Standard Hydroamination Protocol

- **Catalyst Preparation:** In a nitrogen-filled glovebox, weigh **gold complex 2d** (5 mol%) and **KB(C₆F₅)₄** (5 mol%) into a dried Schlenk tube.
- **Reaction Setup:** Add the **internal alkyne** (0.5 mmol) and **dry benzene-d₆** (0.4 mL) to the tube.
- **Amine Addition:** Introduce the **secondary amine** (0.5 mmol, typically diethylamine) via microsyringe.
- **Reaction Conditions:** Seal the tube and heat with stirring at **90-120°C** for 16-20 hours, depending on alkyne substrate.
- **Monitoring:** Track reaction progress by periodic **NMR spectroscopy** or **GC-MS analysis**.
- **Workup:** Cool the reaction mixture to room temperature and concentrate under reduced pressure.
- **Purification:** Purify the crude product by **flash column chromatography** (silica gel, hexane/ethyl acetate gradient).
- **Analysis:** Characterize products by (¹H) NMR, (¹³C) NMR, and HRMS. [1]

Table 2: Hydroamination of Internal Alkynes with Diethylamine Catalyzed by CAAC-Gold Complexes [1]

Entry	Alkyne	Ligand	Temperature (°C)	Time (h)	Product Distribution	Total Yield (%)
1	PhC≡CPh	1a	90	20	-	98
2	PhC≡CPh	1d	90	20	-	92
3	EtC≡CEt	1a	110	16	43% (Z) : 57% (E)	94
4	EtC≡CEt	1d	110	20	39% (Z) : 61% (E)	93

Entry	Alkyne	Ligand	Temperature (°C)	Time (h)	Product Distribution	Total Yield (%)
5	PhC≡CMe	1a	120	20	57% (Z) : 43% (E)	89
6	PhC≡CMe	1d	120	20	52% (Z) : 48% (E)	92

One-Pot Three-Component Synthesis of 1,2-Dihydroquinolines

The **hydroamination capability** of the **Trivertal**-derived gold catalyst enables an efficient one-pot synthesis of **trisubstituted 1,2-dihydroquinoline derivatives**, important structural motifs in pharmaceutical compounds and natural products. This methodology significantly expands the scope of accessible heterocycles by allowing the incorporation of three distinct substituents. [1]

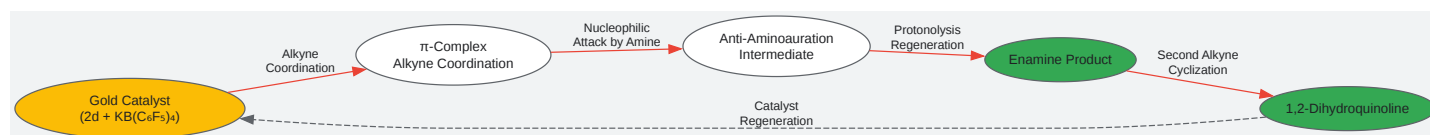
4.2.1 Three-Component Cyclization Protocol

- **Initial Reaction Setup:** Charge a dried Schlenk tube with **gold complex 2d** (5 mol%), **KB(C~6~F~5~)~4~** (5 mol%), **N-methylaniline (9a)** (0.5 mmol), and **internal alkyne (8b or 8c)** (0.5 mmol) under nitrogen atmosphere.
- **Solvent Addition:** Add **dry benzene-d~6~** (0.4 mL) via syringe.
- **First Reaction Stage:** Heat the mixture at **110-120°C** for 12-16 hours with continuous stirring until complete consumption of the starting materials as monitored by TLC or NMR.
- **Second Reaction Stage:** Cool the reaction mixture to room temperature and add **terminal alkyne (10a or 10b)** (0.6 mmol).
- **Second Heating Phase:** Resume heating at **100-110°C** for 6-8 hours until reaction completion.
- **Workup Procedure:** Cool to room temperature, concentrate under reduced pressure, and purify by **flash column chromatography** (silica gel, hexane/ethyl acetate 10:1 to 5:1 gradient).
- **Product Characterization:** Identify products by **NMR spectroscopy** and **X-ray crystallography**. [1]

Table 3: One-Pot Three-Component Synthesis of 1,2-Dihydroquinoline Derivatives [1]

Amine	Internal Alkyne	Terminal Alkyne	Product	Yield (%)
9a (PhNHMe)	8b (3-hexyne)	10a (phenylacetylene)	11a (2-ethyl-2-propyl-4-phenyl)	70

Amine	Internal Alkyne	Terminal Alkyne	Product	Yield (%)
9a (PhNHMe)	8b (3-hexyne)	10b (1-hexyne)	11b (2-ethyl-2-propyl-4-butyl)	77
9a (PhNHMe)	8c (1-phenyl-1-propyne)	10a (phenylacetylene)	11c (R-3~ = Ph)	83
9a (PhNHMe)	8c (1-phenyl-1-propyne)	10b (1-hexyne)	11d (R-3~ = nBu)	71
9b (pCIPhNHMe)	8b (3-hexyne)	10b (1-hexyne)	11e (R-1~ = Et, R-2~ = nPr)	68
9b (pCIPhNHMe)	8c (1-phenyl-1-propyne)	10b (1-hexyne)	11f (R-1~ = Me, R-2~ = Bz)	79



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Diagram 2: Proposed catalytic cycle for hydroamination and dihydroquinoline formation

Analytical Methods and Characterization

Spectroscopic Characterization Parameters

Routine analysis of **Trivertal** and its derivatives requires multiple complementary techniques to verify identity, purity, and isomer distribution.

5.1.1 Gas Chromatography-Mass Spectrometry (GC-MS)

- **Column:** DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm)
- **Carrier Gas:** Helium, constant flow 1.0 mL/min
- **Temperature Program:** 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 10 min
- **Injector Temperature:** 250°C
- **Detection:** Electron impact ionization (70 eV), mass range 35-500 m/z
- **Typical Retention:** **Trivertal** isomers elute between 12-14 minutes [2]

5.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

- (¹H NMR (400 MHz, CDCl₃): Characteristic signals for **Trivertal** include aldehyde proton at δ 9.50-9.70 ppm, olefinic protons at δ 5.40-5.70 ppm, and methyl groups between δ 0.90-1.20 ppm.
- (¹³C NMR (100 MHz, CDCl₃): Aldehyde carbon appears at δ 195-205 ppm, olefinic carbons between δ 120-140 ppm, and aliphatic carbons distributed from δ 20-50 ppm.
- **CAAC Characterization:** The carbene carbon in CAAC 1d appears at δ 280-320 ppm in (¹³C NMR spectrum, confirming successful carbene formation. [1]

5.1.3 X-ray Crystallography

- **Complex 2d Analysis:** Single crystal X-ray diffraction confirms the **spirocyclic geometry** and reveals the orientation of the cyclohexene ring in the optimal conformation for metal center protection.
- **Measurement Conditions:** Suitable crystals obtained by slow evaporation from concentrated dichloromethane/hexane solutions at -20°C.
- **Structural Features:** Analysis demonstrates the **locked conformation** of the cyclohexene ring, preventing ring-flip processes and maintaining steric protection around the gold center. [1]

Conclusion and Research Implications

Trivertal-derived **spirocyclic CAAC ligands** represent a significant advancement in **transition metal catalysis** for pharmaceutical applications. The cost-effectiveness of the **Trivertal** precursor, combined with the **exceptional steric properties** and **electronic donor capacity** of the resulting CAAC ligands, enables the development of highly efficient catalytic systems for challenging transformations. The documented protocols for **hydroamination of internal alkynes** and **one-pot dihydroquinoline synthesis** demonstrate the practical utility of these systems in constructing complex nitrogen-containing heterocycles prevalent in pharmaceutical agents.

The **structural rigidity** imparted by the **Trivertal**-based spirocyclic architecture addresses a critical challenge in carbene ligand design by preventing conformational flexibility that could compromise metal center protection. This application note provides researchers with comprehensive experimental procedures, analytical methodologies, and catalytic applications to facilitate the adoption of these methodologies in drug discovery and development pipelines. Future directions include expanding the substrate scope for additional chemical transformations and developing immobilized versions of these catalytic systems for continuous flow applications in pharmaceutical manufacturing. [1]

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